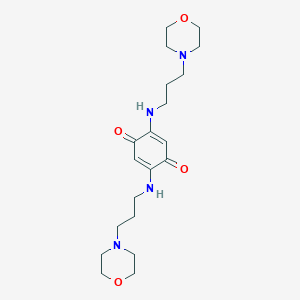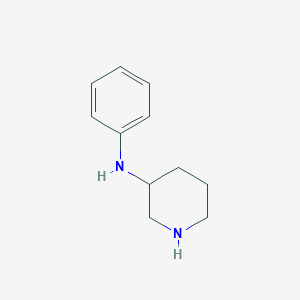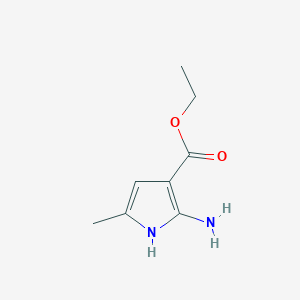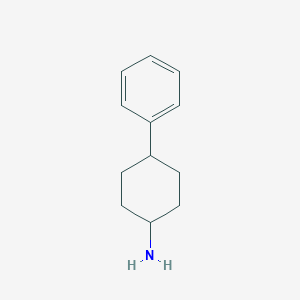
4-Phenylcyclohexylamine
Vue d'ensemble
Description
4-Phenylcyclohexylamine is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of amines like 4-Phenylcyclohexylamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular structure of 4-Phenylcyclohexylamine consists of a cyclohexamine unit with a phenyl ring attached to the same atom to which the amine group is linked . The molecular formula is C12H17N .Applications De Recherche Scientifique
Hydrogenation of Nitrobenzene to Cyclohexylamine
- Application Summary: 4-Phenylcyclohexylamine is used in the hydrogenation of nitrobenzene to cyclohexylamine. This process is important in the synthesis of artificial sweeteners, metal corrosion inhibitors, rubber vulcanizing additives, dyestuffs, plasticizers, and extracting agents for natural products .
- Methods of Application: The process involves the use of microwave-activated Ni/carbon catalysts for the selective hydrogenation of nitrobenzene to cyclohexylamine . The catalysts were characterized by X-ray diffraction, Raman spectra, N2 sorption measurement, X-ray photoelectron spectroscopy, temperature programmed reduction of H2, and H2 temperature-programmed desorption .
- Results: The 10%Ni/CSC-II(b) catalyst exhibits the best catalytic activity, achieving 100 mol% conversion of nitrobenzene and 96.7% selectivity of cyclohexylamine under reaction conditions of 2.0 MPa H2 and 200 °C .
New Psychoactive Substances
- Application Summary: 4-Phenylcyclohexylamine has been implicated in the emergence of new psychoactive substances, which have earned a great deal of attention due to reports of acute poisoning and deaths .
- Methods of Application: The legislation concerning the consumption, marketing, and synthesis of these compounds has undergone profound alterations in recent years .
- Results: The effects and origins of these substances in consumers are still mostly unknown, particularly in terms of chronic toxicity .
Stereoselective Synthesis
- Application Summary: 4-Phenylcyclohexylamine is used in the stereoselective synthesis of functionalized molecules .
- Methods of Application: The process involves an unprecedented intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis .
- Results: The results of this application are not specified in the source .
Asymmetric Synthesis of Primary Amines
- Application Summary: 4-Phenylcyclohexylamine is used in the asymmetric synthesis of primary amines, which are important intermediates in the synthesis of pharmaceutical compounds .
- Methods of Application: The process involves the use of thermotolerant fungal reductive aminases (RedAms) that catalyze the reductive amination of a range of ketones with short-chain primary amines .
- Results: Using these enzymes, a broad range of primary amines can be synthesized, with conversions up to >97% and excellent enantiomeric excess .
Vulcanization Accelerators
- Application Summary: 4-Phenylcyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization .
- Methods of Application: The process involves the synthesis of sulfenamide-based reagents from 4-Phenylcyclohexylamine .
- Results: The results of this application are not specified in the source .
Pharmaceuticals
- Application Summary: 4-Phenylcyclohexylamine is a building block for pharmaceuticals, such as mucolytics, analgesics, and bronchodilators .
- Methods of Application: The process involves the synthesis of pharmaceutical compounds from 4-Phenylcyclohexylamine .
- Results: The results of this application are not specified in the source .
Asymmetric Synthesis of Primary Amines
- Application Summary: 4-Phenylcyclohexylamine is used in the asymmetric synthesis of primary amines, which are important intermediates in the synthesis of pharmaceutical compounds .
- Methods of Application: The process involves the use of thermotolerant fungal reductive aminases (RedAms) that catalyze the reductive amination of a range of ketones with short-chain primary amines .
- Results: Using these enzymes, a broad range of primary amines can be synthesized, with conversions up to >97% and excellent enantiomeric excess .
Vulcanization Accelerators
- Application Summary: 4-Phenylcyclohexylamine is used as a precursor to sulfenamide-based reagents used as accelerators for vulcanization .
- Methods of Application: The process involves the synthesis of sulfenamide-based reagents from 4-Phenylcyclohexylamine .
- Results: The results of this application are not specified in the source .
Pharmaceuticals
- Application Summary: 4-Phenylcyclohexylamine is a building block for pharmaceuticals, such as mucolytics, analgesics, and bronchodilators .
- Methods of Application: The process involves the synthesis of pharmaceutical compounds from 4-Phenylcyclohexylamine .
- Results: The results of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
4-phenylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISCEAZUHNOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173807 | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexylamine | |
CAS RN |
19992-45-1, 5769-10-8 | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Phenylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
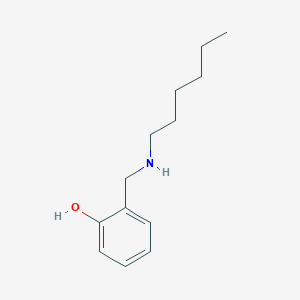
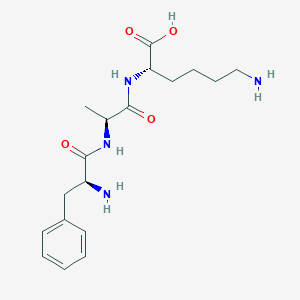
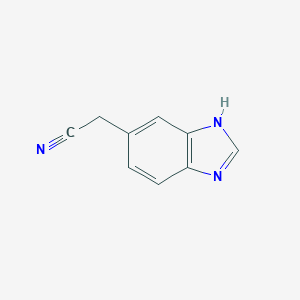
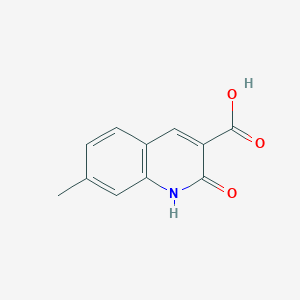
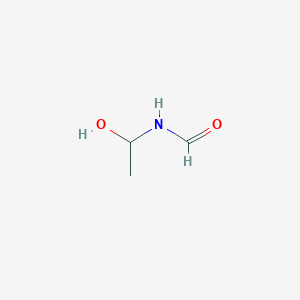
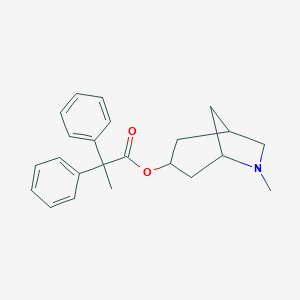
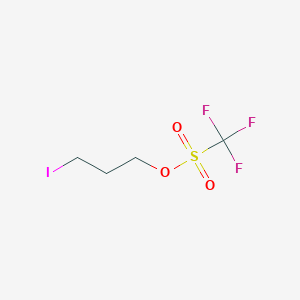
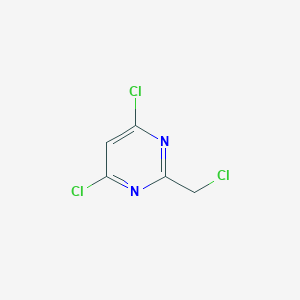
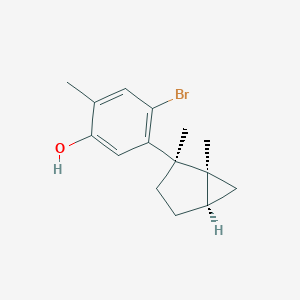
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
